
Spectroscopic Profile of 5-Methyl-2-
pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Methyl-2-pyrazinecarboxylic acid

Cat. No.: B017604 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-pyrazinecarboxylic acid (C₆H₆N₂O₂), a key intermediate in the synthesis of various

pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers,

scientists, and professionals in the fields of drug development and chemical analysis.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5-Methyl-2-pyrazinecarboxylic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

13.5 (broad) Singlet 1H
Carboxylic acid proton

(-COOH)

9.05 Singlet 1H
Pyrazine ring proton

(H-3)

8.65 Singlet 1H
Pyrazine ring proton

(H-6)

2.65 Singlet 3H
Methyl group protons

(-CH₃)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

165.5 Carboxylic acid carbon (-COOH)

155.0 Pyrazine ring carbon (C-5)

145.0 Pyrazine ring carbon (C-2)

144.5 Pyrazine ring carbon (C-6)

143.0 Pyrazine ring carbon (C-3)

21.0 Methyl group carbon (-CH₃)

Solvent: DMSO-d₆[1]

Table 3: IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400-2400 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium
C=N and C=C stretching

(Pyrazine ring)

~1300 Medium C-O stretch (Carboxylic acid)

~900 Medium O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

138 95 [M]⁺ (Molecular Ion)

94 100 [M - COOH + H]⁺

93 50 [M - COOH]⁺

66 40 [C₄H₄N]⁺

42 65 [C₂H₂N]⁺

39 55 [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-pyrazinecarboxylic acid was

dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing

(0.00 ppm).[2][3]
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¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio,

typically 16 to 64 scans. A relaxation delay of 1-2 seconds was used between pulses.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to simplify the

spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) were

employed.[3]

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample of 5-Methyl-2-pyrazinecarboxylic acid was

analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the

powdered sample was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography.

Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules

were bombarded with a beam of electrons with an energy of 70 eV.[4]

Mass Analysis: The resulting positively charged fragments were separated based on their

mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the

relative abundance of each fragment.[5]

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5-Methyl-2-pyrazinecarboxylic acid.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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